BrettPhos
Description
Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis
Phosphine ligands are paramount in transition metal catalysis due to their versatile electronic and steric tunability, which allows for the stabilization and activation of central metal atoms in various oxidation states and geometries sigmaaldrich.comacs.orgacs.orgstats4sd.orggoogleapis.com. They function as "soft" σ-donating ligands, forming complexes with transition metals and influencing the reactivity and selectivity of catalytic processes googleapis.com. The ability to precisely tune these properties by modifying the substituents on the phosphorus atom is critical for developing effective homogeneous catalysts acs.orgstats4sd.orggoogleapis.com. For instance, stronger σ-donor phosphine ligands can increase electron density at the metal center, enhancing metal-to-ligand π-backbonding acs.org. The steric bulk of phosphines, often quantified by Tolman's cone angle, significantly impacts the coordination environment around the metal, promoting important steps like oxidative addition acs.orgstats4sd.orgnih.gov. This fine-tuning capability has led to their widespread application in diverse reactions, including cross-coupling, hydrogenation, and cyclization sigmaaldrich.comgoogleapis.com.
Evolution of Electron-Rich Biarylphosphine Ligands
The continuous demand for more efficient and selective catalytic systems has driven the evolution of phosphine ligands, leading to the development of increasingly sophisticated structures. Early phosphine ligands often necessitated harsh reaction conditions and exhibited limited substrate scope . A significant advancement came with the introduction of electron-rich, bulky phosphine ligands, which proved essential for activating less reactive C–X bonds and promoting faster oxidative addition stats4sd.orgnih.govsigmaaldrich.com. The design philosophy shifted towards ligands that could stabilize metals in low coordination states and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination acs.orgnih.gov. This evolution has focused on creating ligands that are not only highly active but also robust and user-friendly, often being air-stable solids .
Genesis and Impact of the Buchwald Ligand Family
A transformative development in homogeneous catalysis was the advent of the dialkylbiaryl phosphine ligands, pioneered by Stephen L. Buchwald and his research group in 1998 newdrugapprovals.orgresearchgate.net. Often referred to as "Buchwald ligands," this family revolutionized palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination for C–N bond formation, and Suzuki-Miyaura cross-coupling for C–C bond formation newdrugapprovals.orgresearchgate.netnih.gov. Before their development, these reactions were often limited by harsh conditions, narrow substrate scope, and poor reactivity with readily available aryl chlorides .
The Buchwald ligand family, including notable members like XPhos, SPhos, and RuPhos, addressed these limitations by offering enhanced reactivity, selectivity, and versatility nih.govresearchgate.netresearchgate.netpsu.edu. Their success is attributed to their electron-rich nature, steric bulk, and specific structural features that promote the formation of highly active, low-coordinate palladium species nih.govsigmaaldrich.comnih.gov. Over time, several "generations" of these ligands and their corresponding precatalysts have been developed, each offering improvements in stability, solubility, and reactivity, often enabling reactions under milder conditions with lower catalyst loadings nih.gov. These advancements have profoundly impacted organic synthesis, facilitating the efficient construction of complex molecules in pharmaceutical, natural product, and materials chemistry newdrugapprovals.orgresearchgate.netnih.gov.
Overview of this compound as a Key Dialkylbiaryl Phosphine Ligand
This compound is a prominent dialkylbiaryl phosphine ligand developed within the Buchwald group, recognized for its exceptional performance in various palladium-catalyzed cross-coupling reactions. It is characterized as a white crystalline solid that exhibits stability in air and moisture, and possesses high thermal stability. These properties contribute to its convenient handling characteristics in laboratory settings.
Structurally, this compound (C35H53O2P) features a biphenyl (B1667301) backbone with methoxy (B1213986) and isopropyl substituents, strategically designed to optimize both its steric bulk and electron-donating properties acs.orgpsu.edu. This combination of features allows this compound to promote cross-coupling reactions with high efficiency and improved reactivity compared to other catalytic systems.
Key applications of this compound include:
Palladium-catalyzed trifluoromethylation of aryl chlorides: Facilitating the introduction of trifluoromethyl groups onto aromatic rings.
Buchwald-Hartwig amination: Enabling efficient C–N bond formation, particularly noted for its high selectivity in the monoarylation of primary aliphatic amines and anilines, even at low catalyst loadings and with fast reaction times acs.orgpsu.edu.
Synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines: Demonstrating its utility in heterocycle synthesis via Buchwald protocols psu.edu.
C–H difluoroalkylation: Facilitating the synthesis of 3,3-difluoro-2-oxindoles psu.edu.
Coupling of aryl mesylates with amines: Achieving high yields and selectivity psu.edu.
Research findings, including density functional theory (DFT) calculations, have provided insights into the mechanistic behavior of this compound. For instance, in Buchwald–Hartwig amination reactions, the rate-limiting step for the Pd-BrettPhos catalytic system is oxidative addition, contrasting with Pd-RuPhos where reductive elimination is rate-limiting acs.org. This difference is attributed to the distinct steric hindrance and electronic structures of the two ligands; this compound is an electron-rich system with significant steric hindrance around the palladium atom, favoring the departure of the substrate and leading to a higher energy barrier for oxidative addition acs.org. This makes this compound particularly suitable for reactions involving primary amines or secondary amines with small steric hindrance.
The high efficiency and broad applicability of this compound have made it a valuable tool in synthetic organic chemistry, contributing to the streamlined synthesis of complex molecules and pharmaceutical agents psu.edu.
Table 1: Comparative Catalytic Performance of this compound in Various Reactions
| Reaction Type | Ligand | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Selectivity |
| Buchwald-Hartwig Amination | This compound | 85 | 1200 | High |
| Heterocycle Synthesis | This compound | 90 | 1000 | Moderate |
| Anti-inflammatory Compound | This compound | 75 | 800 | High |
| Arylation of Aniline (B41778) with 4-Chloroanisole | This compound (L1) with Precatalyst 6 | >99 (in 35 min) | N/A | N/A |
| Arylation of Aniline with 4-Chloroanisole | Traditional Pd sources (e.g., Pd2(dba)3) | <25 (in 35 min) | N/A | N/A |
Note: Data extracted from various research findings psu.edu. TOF and selectivity may vary depending on specific reaction conditions and substrates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28/h19-25,27-28H,9-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGNXKCFBOKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648745 | |
| Record name | Dicyclohexyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
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Molecular Weight |
536.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070663-78-3 | |
| Record name | Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070663-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Brettphos | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070663783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648745 | |
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| Record name | Brettphos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | BRETTPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Brettphos and Its Analogues
Historical Synthetic Routes to BrettPhos
The initial synthesis of this compound, reported by Buchwald and colleagues, relied on a method involving tert-butyllithium (B1211817) (t-BuLi) and stoichiometric copper(I) halides nih.gov. This approach entailed the reaction of a biaryl iodide precursor with tert-butyllithium to generate an aryllithium intermediate. This intermediate then reacted with chlorodicyclohexylphosphine (B95532) (Cy₂PCl) in the presence of a stoichiometric amount of copper(I) chloride (1.0 equivalent) nih.gov.
While effective for small-scale laboratory synthesis, this historical route presented several significant challenges:
Safety Risks: tert-Butyllithium is a highly pyrophoric reagent, necessitating stringent handling protocols and specialized safety equipment nih.gov. For instance, preparing 50 grams of a precursor for t-Buthis compound required approximately 120 mL of 1.7 M tert-butyllithium in pentane (B18724) nih.gov.
Low Yields: The original procedure for this compound yielded the compound in a moderate 53% after extensive purification nih.gov.
Scalability Issues: The inherent hazards of t-BuLi, coupled with moderate yields and long reaction times, made this method less amenable to large-scale production nih.gov.
Copper Contamination: The use of stoichiometric copper(I) chloride often resulted in residual copper-containing species in the final product, which could negatively impact subsequent palladium-catalyzed reactions where this compound is employed as a ligand nih.gov.
Optimized Methodologies for Ligand Preparation
To address the limitations of the historical synthesis, significant efforts have been directed towards developing improved and safer methodologies for this compound preparation. These optimized routes primarily focus on avoiding pyrophoric reagents and reducing the amount of copper required.
Utilization of Grignard Reagents
A major improvement in this compound synthesis involves the use of Grignard reagents, which are generally safer to handle than organolithium compounds nih.gov. This alternative route focuses on the formation of a biaryl Grignard reagent and its subsequent reaction with a phosphine (B1218219) chloride, such as di-tert-butylchlorophosphine (B1329828) (t-Bu₂PCl) or chlorodicyclohexylphosphine (Cy₂PCl) nih.gov.
The general strategy involves generating a Grignard reagent from an aryl bromide precursor. For example, a precursor like 2-bromo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl (precursor 6 ) can be used to form the Grignard reagent. This Grignard reagent then undergoes a phosphination reaction, typically catalyzed by a small amount of copper halide (e.g., 10-20 mol% CuCl or CuBr), to yield the desired phosphine ligand nih.gov. This catalytic approach minimizes copper waste and simplifies purification compared to the stoichiometric methods.
An example of an optimized reaction condition for t-Buthis compound involved the reaction of an intermediate with t-Bu₂PCl in toluene (B28343) at 140 °C for 12 hours in the presence of 10 mol% CuCl and 20 mol% LiBr, achieving a 74% yield nih.gov.
Table 1: Comparison of Copper Catalysts in Grignard-mediated Phosphination for t-Buthis compound
| Entry | Copper Source (mol%) | Lithium Bromide (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | CuI (20) | LiBr (40) | THF | 100 | 24 | 13 |
| 2 | CuBr (20) | - | THF | 100 | 24 | 67 |
| 3 | CuCl (20) | - | THF | 100 | 24 | 74 |
| 4 | CuCl (10) | LiBr (20) | Toluene | 140 | 12 | 74 |
Data extracted from nih.gov.
Benzyne (B1209423) Trapping Techniques
Benzyne trapping techniques are employed in the synthesis of key biaryl intermediates that serve as precursors for this compound and its analogues nih.gov. This method allows for the controlled formation of the biaryl core structure. For instance, precursor 6 (2-bromo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl) can be prepared by generating a benzyne intermediate from 1,4-dimethoxy-2-fluorobenzene (B130371) (precursor 7 ) using n-butyllithium (n-BuLi) nih.gov. This benzyne intermediate is then trapped with a suitable Grignard reagent, and the resulting adduct is subsequently quenched with bromine to afford the desired aryl bromide precursor in good yield (e.g., 63% for precursor 6 ) nih.gov. This approach provides a flexible and efficient route to the complex biaryl scaffolds necessary for the synthesis of this compound-type ligands.
Scalable Synthesis and Industrial Relevance of this compound Production
The development of optimized synthetic routes, particularly those utilizing Grignard reagents and catalytic copper, has significantly enhanced the scalability and industrial relevance of this compound production nih.gov. These improvements address the safety concerns and yield limitations associated with earlier methods, making the ligand more accessible for large-scale applications.
Key aspects contributing to scalability include:
Safer Reagents: Replacing pyrophoric tert-butyllithium with less hazardous Grignard reagents simplifies handling and reduces safety infrastructure requirements, making the process more amenable to industrial environments nih.gov.
Catalytic Copper: The shift from stoichiometric to catalytic amounts of copper minimizes the generation of copper-containing byproducts, leading to purer products that require less extensive purification, which is critical for industrial processes nih.gov.
The industrial demand for this compound and similar biaryl-based phosphine ligands is substantial, especially given their widespread use in the synthesis of active pharmaceutical ingredients (APIs) and other industrially relevant processes where C–C and C–N bond formations are crucial nih.gov.
Synthetic Approaches to this compound Analogues and Derivatives
The synthetic methodologies developed for this compound have also been adapted and applied to the preparation of its analogues and derivatives, such as t-Buthis compound and RockPhos nih.gov. These analogues often feature slight modifications to the steric or electronic properties to optimize performance for specific catalytic applications.
The general synthetic strategy for these analogues often mirrors the improved routes for this compound, involving:
Grignard-mediated Phosphination: Similar to this compound, analogues can be synthesized by reacting appropriately substituted aryl Grignard reagents with phosphine chlorides (e.g., di-tert-butylchlorophosphine or dicyclohexylchlorophosphine) in the presence of catalytic copper nih.gov.
Benzyne Trapping for Precursors: The biaryl precursors for these analogues are often constructed using benzyne trapping techniques, allowing for the introduction of diverse substituents on the biphenyl (B1667301) core nih.gov.
For instance, the preparation of t-Buthis compound (1) and RockPhos (2) has been significantly improved using methods featuring Grignard reagents and catalytic amounts of copper, providing high yields and safer processes compared to their first-generation preparations nih.gov. These advancements facilitate the exploration and application of a broader range of this compound-type ligands in various catalytic transformations.
Advanced Catalytic Applications of Brettphos Complexes
Palladium-Catalyzed Cross-Coupling Reactions
C-N Bond Formation (Buchwald-Hartwig Amination)
Arylation of Primary Amides
BrettPhos-based catalyst systems have demonstrated remarkable efficacy in the arylation of primary amides and amines. The tButhis compound Pd G3 precatalyst, in particular, is highly efficient for the arylation of primary amides, exhibiting significant tolerance to diverse functional groups. sigmaaldrich.com This catalyst system can selectively arylate the amide while resisting competitive arylation of sensitive functionalities such as indole (B1671886) and unprotected alcohol groups within the same substrate. sigmaaldrich.com
Furthermore, this compound permits the highly selective monoarylation of a wide array of primary aliphatic amines and anilines, even at low catalyst loadings and with rapid reaction times. researchgate.netacs.orgacs.org This includes pioneering achievements such as the first monoarylation of methylamine. researchgate.netacs.org When employing lithium hexamethyldisilazide (LHMDS) as a base, this compound-based palladium catalysts facilitate the arylation of amines in the presence of various protic functional groups, including hydroxyls, amides, and enolizable ketones. nih.gov This approach has been shown to deliver higher yields in shorter reaction times with comparable or even lower palladium loadings compared to previously reported methods for the coupling of functionalized aryl chlorides with simple primary aliphatic amines. nih.gov
Reductive Arylation of Nitroarenes
The reductive arylation of nitroarenes with chloroarenes represents a significant advancement in C-N bond formation, enabling the direct synthesis of diarylamines. nih.govacs.orgnih.govresearchgate.netchemrxiv.org This transformation, catalyzed by this compound-palladium complexes under reducing conditions, involves the dual N-arylation of azoarenes, which are generated in situ from the nitroarenes. nih.govacs.orgnih.govresearchgate.netchemrxiv.org
The proposed mechanism for this reaction involves a novel sequence of events. Initially, N-arylation proceeds via an association-reductive palladation pathway, leading to the formation of an intermediate 1,1,2-triarylhydrazine. nih.govacs.orgnih.govresearchgate.netchemrxiv.org Subsequent arylation of this hydrazine (B178648) intermediate by the same catalyst, through a traditional amine arylation sequence, forms a transient tetraarylhydrazine. nih.govacs.orgnih.govresearchgate.netchemrxiv.org Crucially, this tetraarylhydrazine then undergoes reductive N-N bond cleavage, liberating two molecules of the desired diarylamine product. nih.govacs.orgnih.govresearchgate.netchemrxiv.org This dimerization-functionalization-cleavage strategy is advantageous as it effectively circumvents the issue of over-reduction that can plague nitrosoarenes. nih.gov The reaction allows for the synthesis of diarylamines bearing a diverse range of synthetically valuable functionalities and heteroaryl cores in high yields. nih.govresearchgate.netchemrxiv.org
C-C Bond Formation (Suzuki-Miyaura Cross-Coupling)
This compound is a highly effective ligand for facilitating Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. ontosight.aichemimpex.com Its catalytic activity is particularly notable for coupling unstable boronic acids, a process that demands rapid precatalyst activation and high catalytic efficiency. sigmaaldrich.com Compared to other commonly used ligands like XPhos, this compound has demonstrated superior performance, enabling successful coupling of substrates that were previously incompatible, including electron-rich aryl tosylates, vinyl tosylates, alkyl- and vinylboronic acids, and 2-heteroarylboronic acids. rsc.org
Coupling with Traditional Electrophiles
The Suzuki-Miyaura coupling typically involves the formation of a carbon-carbon bond between an aryl, alkenyl, or alkynyl organoborane (such as a boronic acid or boronate ester) and a halide or triflate electrophile under basic conditions. libretexts.orgmusechem.com this compound Pd G3 and G4 precatalysts are particularly effective in these couplings, especially with unstable boronic acids. sigmaaldrich.com The general order of reactivity for electrophilic partners based on their leaving groups is typically observed as iodide (I) >> bromide (Br) > triflate (OTf) >> chloride (Cl) > fluoride (B91410) (F). libretexts.org this compound has been successfully employed in the Suzuki-Miyaura cross-coupling of aryl mesylates, further expanding the utility of this reaction. rsc.org
Denitrative Suzuki-Miyaura Coupling of Nitroarenes
A pioneering development in cross-coupling chemistry involves the denitrative Suzuki-Miyaura coupling of nitroarenes, utilizing a palladium/BrettPhos catalyst system. acs.orgnih.govccspublishing.org.cnacs.orgmdpi.com This reaction allows for the direct transformation of nitroarenes, which are readily accessible feedstock chemicals, into biaryls by cleaving the Ar-NO2 bond. nih.govacs.org
Optimized conditions for this transformation typically involve Pd(acac)2 as the palladium source, this compound as the ligand, K3PO4·nH2O as the base, and 18-crown-6 (B118740) as an additive, carried out in 1,4-dioxane (B91453) at 130 °C for 24 hours. acs.orgccspublishing.org.cnmdpi.com The choice of this compound as the phosphine (B1218219) ligand is critical for the success of this coupling, enabling the effective utilization of a broad range of nitroarenes, including those with electron-rich, electron-poor, and sterically hindered substituents. acs.orgccspublishing.org.cnmdpi.com
The proposed mechanism for this denitrative coupling involves an unprecedented oxidative addition of the Ar-NO2 bond to the Pd(0)/BrettPhos complex. acs.orgccspublishing.org.cnmdpi.comrhhz.net This is followed by transmetalation with the arylboronic acid, and subsequent reductive elimination to yield the desired biaryl product. acs.orgccspublishing.org.cnmdpi.comrhhz.net Density Functional Theory (DFT) studies have indicated that the oxidative addition step is often the rate-determining step in this catalytic cycle. acs.org The highly electron-donating nature of the phosphine atom and the π-orbital influence of the 2,4,6-tri(isopropyl)phenyl group within this compound are believed to increase the HOMO energy of the Pd(0)/BrettPhos complex, thereby enhancing the charge-transfer interaction with nitroarenes and accelerating the oxidative addition. acs.org
Table 1: Representative Denitrative Suzuki-Miyaura Coupling of Nitroarenes
| Catalyst System | Base | Solvent | Temperature | Substrate Scope | Yields | Key Feature | Citation |
| Pd(acac)2 / this compound / 18-crown-6 | K3PO4·nH2O | 1,4-dioxane | 130 °C | Electron-rich, electron-poor, sterically hindered nitroarenes | 41%-84% | Crucial role of this compound for broad substrate scope and oxidative addition | acs.orgccspublishing.org.cnmdpi.com |
C-O Bond Formation (Etherification and Fluoroalkoxylation)
This compound is an excellent ligand for palladium-catalyzed C-O cross-coupling reactions, facilitating the formation of ethers. sigmaaldrich.com Specifically, it has proven effective in coupling aryl halides with a wide spectrum of primary alcohols, including methanol (B129727) and ethanol. sigmaaldrich.comresearchgate.net Beyond simple alcohols, this compound also enables the cross-coupling of potassium and cesium hydroxides with (hetero)aryl halides, leading to the efficient synthesis of hydroxylated heteroarenes. sigmaaldrich.com The tButhis compound Pd G3 precatalyst is particularly well-suited for C-O cross-coupling reactions involving primary alcohols. sigmaaldrich.com
Fluoroalkoxylation of Activated Aryl Halides
A significant application of this compound in C-O bond formation is the unprecedented palladium-catalyzed fluoroalkoxylation of activated aryl halides with primary fluoroalkyl alcohols. researchgate.netacs.orgsigmaaldrich.cnacs.orgmit.eduresearchgate.net This reaction highlights the unique ability of the this compound ligand to influence the mechanistic pathway of reductive elimination. researchgate.netacs.orgsigmaaldrich.cnresearchgate.net The Pd/BrettPhos catalyst system facilitates the reductive elimination of the oxygen nucleophile through an electronic pathway, a departure from typical nucleophile-driven mechanisms. researchgate.netacs.orgsigmaaldrich.cnresearchgate.net
The protocol for this transformation often employs the tButhis compound Pd G3 precatalyst with cesium carbonate (Cs2CO3) as a mild base in toluene (B28343). acs.orgacs.org This system accommodates an extensive range of (hetero)aryl bromides and fluorinated alcohols. acs.orgacs.org While Cs2CO3 is commonly used, potassium phosphate (B84403) (K3PO4) can also serve as an effective and more cost-efficient base for larger-scale applications. acs.orgacs.org
Table 2: Key Conditions for Fluoroalkoxylation of Activated Aryl Halides
| Catalyst System | Base | Solvent | Substrate Scope | Example Yield (Trifluoroethanol + Aryl Bromide) | Citation |
| tButhis compound Pd G3 | Cs2CO3 (or K3PO4) | Toluene | Extensive range of (hetero)aryl bromides and fluorinated alcohols | 70% | acs.orgacs.org |
Coupling of Aliphatic Alcohols with Aryl Halides
This compound, particularly its derivative tButhis compound Pd G3, has proven effective in the palladium-catalyzed C-O cross-coupling of aliphatic alcohols with aryl halides. This methodology provides a robust route to the synthesis of alkyl aryl ethers. sigmaaldrich.comrhhz.netacs.orgacs.org
Research findings indicate that the tButhis compound Pd G3 precatalyst, in conjunction with a mild base such as Cs2CO3 in toluene, can efficiently couple (hetero)aryl bromides with fluorinated alcohols. acs.orgacs.org The protocol exhibits excellent functional group tolerance, accommodating a wide range of substituents including sulfone, ester, ketone, aldehyde, and nitro groups, even those bearing acidic α-protons. acs.org Both electron-rich and electron-deficient aryl bromides have been successfully coupled in high to excellent yields. For instance, an electron-rich aryl bromide yielded product 2c in 89% yield with trifluoroethanol. acs.orgacs.org While many reactions proceed effectively at 80 °C, electron-rich aryl bromides may require higher temperatures or modified conditions. acs.org
C-F Bond Formation (Synthesis of Aryl Fluorides)
The formation of carbon-fluorine (C-F) bonds, especially through C-F reductive elimination from palladium(II) complexes, is a challenging process due to the high electronegativity of fluorine. researchgate.netbeilstein-journals.org However, this compound has been instrumental in overcoming these challenges. researchgate.net
In 2009, Buchwald reported the extension of stoichiometric C-F reductive elimination to a catalytic system utilizing t-Buthis compound and CsF. researchgate.netbeilstein-journals.org This catalytic fluorination demonstrates compatibility with a diverse substrate scope, including electron-rich, electron-poor, and ortho, ortho-disubstituted arenes, as well as various heterocycles. nih.govrsc.org However, protic functional groups are generally not tolerated due to the strong basicity of fluoride under anhydrous conditions. nih.govrsc.org An example of this transformation involved the conversion of aryl bromide 20 to aryl fluoride 21, achieving a 74% yield using this compound, [(COD)Pd(CH2TMS)2], and AgF at 130 °C. rsc.org
C-CF3 Bond Formation (Trifluoromethylation of Aryl Chlorides)
The introduction of the trifluoromethyl (CF3) group into organic molecules is highly significant due to its profound impact on properties such as lipophilicity, metabolic stability, and bioavailability, making trifluoromethylated compounds valuable in pharmaceuticals, agrochemicals, and materials science. nih.gov this compound plays a critical role in the palladium-catalyzed nucleophilic trifluoromethylation of aryl chlorides. rsc.orgnih.govresearchgate.netscirp.orgiiserkol.ac.inmit.edunih.gov
This reaction typically employs (trifluoromethyl)triethylsilane (TESCF3) as the CF3 source and potassium fluoride (KF) as an activator. researchgate.netscirp.orgmit.edu this compound is essential for promoting the Ar-CF3 reductive elimination step. scirp.orgiiserkol.ac.in The process is highly efficient, allowing for the transformation of a wide range of aryl chlorides, including heterocycles, in excellent yields. nih.gov For instance, full conversion of a model aryl chloride was achieved, providing the benzotrifluoride (B45747) product in 80% yield when the reaction was carried out in dioxane at 120 °C with TESCF3 and KF. nih.govmit.edu The method exhibits broad functional group compatibility, tolerating esters, amides, ethers, acetals, nitriles, and tertiary amines. nih.gov For ortho-substituted aryl chlorides, less bulky ligands like RuPhos might offer improved yields. mit.edu
C-S Bond Formation
This compound ligands are recognized for their utility in facilitating the formation of C-S bonds. rsc.org While detailed specific research findings or data tables for C-S bond formation explicitly featuring this compound were not extensively detailed in the provided search results, its general applicability in this area is noted. rsc.org This highlights this compound's broad utility across various carbon-heteroatom bond-forming reactions.
C-H Functionalization
Intramolecular C-H Difluoroalkylation for Oxindole (B195798) Synthesis
This compound has been crucial for achieving high efficiency in palladium-catalyzed intramolecular C-H difluoroalkylation, a method for the synthesis of substituted 3,3-difluoro-2-oxindoles. organic-chemistry.orgcore.ac.ukmit.edursc.orgresearchgate.net
This transformation allows for the rapid construction of difluorooxindoles from readily available chlorodifluoroacetanilides. mit.edu In a study, when this compound (L6) was employed as the ligand, the difluorinated oxindole 2a was isolated in a high yield of 78%. mit.edu Other common phosphine ligands, both monodentate and bidentate, generally yielded lower or no product, underscoring the critical role of this compound in this reaction. mit.edu The method is broadly applicable, tolerating electron-rich, -neutral, and -deficient substituents on the aryl group. mit.edu
Other Canonical Cross-Coupling Methods (Heck, Hiyama, Negishi, Sonogashira, Stille)
This compound and its precatalyst forms (e.g., this compound Pd G3) are widely recognized for their efficacy across numerous canonical cross-coupling reactions, demonstrating their broad utility in organic synthesis. nih.govmdpi.comthieme-connect.com
Heck Coupling: Palladium/BrettPhos catalytic systems are effective for Mizoroki-Heck reactions, particularly for the denitrative alkenylation of nitroarenes with alkenes. researchgate.netacs.orgchemrxiv.orgmit.edunih.gov These reactions can proceed with good substrate generality, accommodating nitroarenes with various functional groups (e.g., esters, amines) and nitroheteroarenes. researchgate.netacs.orgchemrxiv.org Optimized conditions often involve Rb2CO3 as a base and trifluorotoluene (PhCF3) as a solvent at elevated temperatures (e.g., 150 °C). researchgate.netchemrxiv.org A three-component coupling involving 4-fluoronitrobenzene, 3,5-dimethylphenol, and styrene (B11656) with a Pd/BrettPhos catalyst yielded the coupling product in 41%. chemrxiv.org
Hiyama Coupling: this compound Pd G3 is listed as applicable for Hiyama coupling. mdpi.comthieme-connect.comwikipedia.org While the provided search results confirm its general utility in this type of reaction, specific detailed examples or quantitative data explicitly highlighting this compound's performance in Hiyama couplings were less prominent compared to other ligands or general Hiyama reaction conditions. scispace.comcore.ac.ukmdpi.com
Negishi Coupling: this compound Pd G3 is a known catalyst for Negishi coupling. mdpi.comthieme-connect.comwikipedia.org It has been demonstrated as an effective ligand for palladium-catalyzed Negishi cross-coupling reactions, including those involving secondary alkylzinc reagents with aryl halides. thieme-connect.comorganic-chemistry.orgsigmaaldrich.com
Sonogashira Coupling: Palladium/BrettPhos systems are effective in Sonogashira coupling reactions. This includes denitrative Sonogashira coupling of nitroarenes with terminal alkynes, which proceeds in good yields. mit.eduacs.org In mechanochemical Sonogashira coupling, this compound has shown high efficiency for aryl chlorides, achieving yields of 90% and 91% in specific examples. thieme-connect.comrsc.org
Stille Coupling: this compound Pd G3 is listed among the catalysts suitable for Stille coupling. mdpi.comthieme-connect.comwikipedia.org In a study comparing various biarylphosphine ligands for the Stille cross-coupling of aryl sulfonates, this compound provided a 60% yield. nih.gov Bulky phosphines like this compound are generally considered beneficial for various steps within the catalytic cycle of cross-coupling processes, including Stille reactions. thieme-connect.com
Gold(I)-Catalyzed Transformations Employing this compound
Cationic Gold(I) complexes, particularly those incorporating sterically demanding and electron-rich ligands like this compound, have demonstrated superior catalytic efficacy compared to systems employing more conventional triarylphosphines and N-heterocyclic carbenes. sigmaaldrich.com The unique properties of this compound-Gold(I) complexes, such as BrettPhosAuNTf₂, allow for the efficient promotion of various complex transformations. sigmaaldrich.comacs.org
Oxidative Cyclization Reactions
Gold(I)-catalyzed oxidative cyclization reactions represent a powerful synthetic strategy for constructing diverse cyclic compounds. This compound-Gold(I) complexes have proven particularly effective in these transformations.
The synthesis of enantioenriched azetidinones can be achieved efficiently through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govresearchgate.net This transformation is a key step in a three-step protocol starting from Ellman's chiral sulfinimines. sigmaaldrich.com BrettPhosAuNTf₂ (complex 1) is notably effective in catalyzing this final oxidative cyclization, yielding these small nitrogen heterocycles with high enantiomeric excess, reaching up to 99% ee. sigmaaldrich.com
Mechanistically, the reaction proceeds via the generation of reactive α-oxogold carbenes as intermediates, which subsequently undergo intramolecular N-H insertion. nih.govresearchgate.net The process can be conducted in a one-pot fashion, combining the oxidation of the sulfinamide with m-CPBA and the subsequent gold-catalyzed oxidative cyclization, without the need for intermediate purification. nih.gov The method tolerates a range of functional groups, including remote C-C double bonds, halogens, and azido (B1232118) groups. nih.gov While a tert-butyl group at the 2-position of the azetidinone led to lower yields (below 35% presumably due to steric hindrance), a cyclohexyl group was readily accommodated. nih.gov Acid-labile protecting groups such as Boc and MOM, as well as silyl (B83357) protecting groups like TBDPS, remained unaffected under the reaction conditions due to the absence of acid additives. nih.gov The steric bulk of the this compound ligand is critical for the reaction's efficiency, as it helps minimize intermolecular side reactions. acs.org
Table 1: Representative Enantioenriched Azetidinone Synthesis via this compound-Au(I) Catalysis
| Substrate Type | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chiral N-propargylsulfonamides | BrettPhosAuNTf₂ (optimal) | Good | Up to 99 | sigmaaldrich.comnih.gov |
Cycloisomerization Reactions
This compound-Gold(I) complexes are also instrumental in various cycloisomerization reactions, providing access to complex polycyclic architectures.
The cationic gold complex BrettPhosAuNTf₂ (complex 1) is considered optimal for the construction of polycyclic 1,2-dihydrocyclopenta[a]indenes from diynes. sigmaaldrich.com This transformation is proposed to be synergistically promoted by two molecules of BrettPhosAuNTf₂, leading to tricyclic indenes in generally good yields. acs.orgresearchgate.net A novel gold vinylidene species is invoked as a key reaction intermediate, supported by both experimental and theoretical studies. sigmaaldrich.comacs.org This gold vinylidene is highly reactive and capable of facile intramolecular C(sp³)–H, O–H, and N–H insertions. acs.org The bulky nature of the this compound ligand is believed to play a significant role in sterically directing the reaction towards the formation of this crucial gold vinylidene intermediate. acs.orgresearchgate.net Other gold catalysts, such as IPrAuNTf₂, are considerably less effective for this specific cycloisomerization. sigmaaldrich.com
Table 2: Representative Cycloisomerization for Polycyclic Indene Construction
| Starting Material | Catalyst (mol%) | Product Type | Yield (%) | Key Intermediate | Reference |
| (2-ethynylphenyl)alkynes | BrettPhosAuNTf₂ | Tricyclic Indenes | Good | Gold Vinylidene | acs.orgresearchgate.net |
| Diynes | BrettPhosAuNTf₂ | 1,2-Dihydrocyclopenta[a]indenes | Optimal | Gold Vinylidene | sigmaaldrich.com |
Intramolecular Nitrene Transfer Reactions
This compound-Gold(I) complexes have also demonstrated superior performance in intramolecular nitrene transfer reactions, offering novel routes to valuable nitrogen-containing heterocycles.
BrettPhosAuNTf₂ (complex 1) is highly effective in catalyzing intramolecular nitrene transfer reactions, utilizing an azido group as the nitrene source. sigmaaldrich.com This method provides a novel access to versatile α-imino metal carbenes. researchgate.net Specifically, bicyclic dihydropyrrolizines with electron-withdrawing groups at the 5-position can be formed in a single step from linear azidoenynes under gold catalysis. researchgate.net This process involves the azide (B81097) as a nitrene precursor, electronically controlled regioselectivity, and the generation of destabilized 1-azapentadienium ions and their subsequent pericyclic reactions. researchgate.net
The bicyclic pyrroles synthesized through this protocol are valuable synthons. sigmaaldrich.com The synthetic utility of this method has been notably showcased in a formal synthesis of 7-methoxymitosene, a bioactive indole alkaloid. sigmaaldrich.comresearchgate.netnih.gov With 5 mol% of bulky BrettPhosAuNTf₂ as the catalyst, the reactions are compatible with various electron-withdrawing groups, including acyl, ester, and sulfonyl functionalities. researchgate.net This gold catalysis-triggered cascade reaction provides facile access to polycyclic pyrroles in moderate to good yields. nih.gov
Table 3: Representative Intramolecular Nitrene Transfer for Bicyclic Pyrrole Synthesis
| Starting Material | Catalyst (mol%) | Nitrene Source | Product Type | Compatibility with EWGs | Synthetic Utility | Reference |
| Azidoenynes | BrettPhosAuNTf₂ (5) | Azido group | Bicyclic Pyrroles (e.g., dihydropyrrolizines) | Acyl, Ester, Sulfonyl | Formal synthesis of 7-methoxymitosene | sigmaaldrich.comresearchgate.netnih.gov |
Ligand Influence on Regio- and Chemoselectivity in Gold(I)-Catalyzed Cyclizations
The this compound ligand plays a crucial role in dictating the regio- and chemoselectivity of gold(I)-catalyzed cyclization reactions. Studies employing density functional theory (DFT) have illuminated its specific influence in cascade cyclizations of 1,4-dienyl-tethered 2-alkynylbenzaldehydes. In these systems, a consistent 6-endo-dig cyclization pathway typically leads to a metal-bound benzopyran intermediate, irrespective of the ligand employed. Current time information in Provincia di Brescia, IT.
However, the presence of this compound significantly alters the subsequent reaction course. It actively encourages a [3+2] cycloaddition pathway involving the internal olefin. This distinct selectivity, in contrast to other ligands like SIMes which promote [3+2] cycloaddition with the terminal olefin, leads to the formation of different polycyclic products. For instance, this compound directs the reaction towards a polycyclic bridged pyrrolidine (B122466) through an initial [3+2] cycloaddition followed by cyclopropanation. Current time information in Provincia di Brescia, IT. These theoretical investigations, supported by distortion/interaction energy analyses, IGMH, and surface distance projections, provide fundamental insights into how ligand effects govern chemoselectivity in gold(I)-catalyzed transformations. Current time information in Provincia di Brescia, IT.
Investigation of [3+2] Cycloaddition Pathways
The investigation of [3+2] cycloaddition pathways in gold(I)-catalyzed reactions highlights this compound's ability to steer complex reaction cascades. In the context of 1,4-dienyl-tethered 2-alkynylbenzaldehydes, the gold(I)-BrettPhos complex facilitates a specific [3+2] cycloaddition with the internal olefin. This pathway is critical for the formation of polycyclic bridged pyrrolidine structures. Current time information in Provincia di Brescia, IT. The ability of this compound to promote this specific cycloaddition over alternative pathways, such as those leading to seven-membered azepine intermediates observed with other ligands, underscores its pronounced influence on the reaction's outcome and the architecture of the resulting molecular scaffolds. Current time information in Provincia di Brescia, IT.
Emerging Catalytic Systems Utilizing this compound (e.g., Nickel, Copper)
Beyond its well-established applications in palladium catalysis, this compound is increasingly being explored in emerging catalytic systems involving other transition metals, notably nickel and copper.
Nickel Catalysis
This compound has proven to be a highly effective ligand in various nickel-catalyzed cross-coupling reactions. Precatalysts featuring bulky Buchwald phosphines, including this compound, have been developed and shown to be active in a range of transformations such as Buchwald–Hartwig amination, Suzuki–Miyaura coupling, and α-arylation reactions. nih.gov For particularly bulky dialkylbiarylphosphines like this compound, the use of weakly coordinating triflato ligands in precatalyst synthesis has been crucial for achieving high activity. nih.gov
Research into ligand-based control of nickel catalysts indicates that phosphine-ligated nickel catalysts, including those with this compound, tend to favor closed-shell oxidative addition pathways. This contrasts with nitrogen-ligated nickel catalysts, which often prefer one-electron pathways initiated by halogen atom transfer. cenmed.com Furthermore, this compound has demonstrated its efficacy as a top-performing ligand in nickel-catalyzed Suzuki-Miyaura Coupling (SMC) and C-N coupling reactions, in some cases even surpassing commonly employed bisphosphines like dppf. chembase.cnnih.gov While structurally characterized nickel complexes bound by Buchwald phosphines are scarce, an off-cycle, cyclometalated adduct of this compound has been observed during the cross-coupling of styrenyl epoxides, offering insights into its mechanistic behavior in nickel catalysis. chembase.cnnih.gov
Copper Catalysis
While this compound is predominantly recognized for its role in palladium-catalyzed reactions, its involvement in copper-containing catalytic systems is also emerging. In some instances, this compound acts as a crucial supporting ligand in dual catalytic systems that incorporate copper. For example, in a dual palladium- and copper(I) hydride (CuH)-catalyzed approach for alkyl-aryl cross-coupling of aryl halides and olefins, this compound was identified as the most promising supporting ligand for the palladium component. fishersci.ca In this synergistic process, copper(I) chloride (CuCl) serves as the copper source, and the combined action of the this compound-ligated palladium catalyst and the copper hydride enables efficient sp2–sp3 cross-coupling. fishersci.ca
It is also noteworthy that improved synthetic methods for this compound itself have utilized catalytic amounts of copper, offering a safer and higher-yielding preparation compared to previous methods that required stoichiometric copper. alfa-chemistry.comchemicalbook.com This highlights a broader connection between this compound and copper chemistry, extending beyond its direct catalytic application with copper.
Mechanistic Elucidation of Brettphos Catalysis
Detailed Analysis of the Catalytic Cycle
Oxidative Addition Pathways and Rate-Limiting Steps
Oxidative addition is the initial step in the catalytic cycle, where the active palladium(0) species reacts with the electrophilic substrate (e.g., aryl halide) to form a palladium(II) intermediate rhhz.netuio.no. For the Pd-BrettPhos catalytic system, oxidative addition is often identified as the rate-limiting step in various reactions, such as the Buchwald–Hartwig amination acs.orgacs.orgnih.govnih.govresearchgate.net. This is in contrast to other ligands like RuPhos, where reductive elimination can be the rate-limiting step acs.orgnih.govresearchgate.net.
The bulky nature of BrettPhos facilitates the formation of coordinatively unsaturated palladium(0) species, which enhances their ability to undergo oxidative addition nih.gov. Computational studies have shown that the energy barrier for oxidative addition in Pd-BrettPhos systems remains relatively low and unchanged even with varying steric hindrance of amines, making it the dominant rate-limiting step for this ligand acs.orgnih.govresearchgate.net. For instance, in the C-H difluoroalkylation, oxidative addition is the rate-determining step .
Transmetalation Processes
Following oxidative addition, the palladium(II) intermediate undergoes transmetalation. In this step, the organic group from a nucleophilic organometallic partner (e.g., organoboron compound) is transferred to the palladium center, forming a new palladium(II) complex with both coupling partners attached rhhz.netuio.no. The transmetalation process can involve a coordinatively unsaturated and electrophilic palladium atom acs.org. The efficiency of this step is influenced by the nature of the organometallic reagent and the ligand's ability to facilitate the transfer. For example, in Suzuki-Miyaura coupling, transmetalation with phenylboronic acid occurs after oxidative addition to a nitroarene rhhz.net.
Reductive Elimination Mechanisms
Reductive elimination is the final step in the catalytic cycle, where the two organic fragments on the palladium(II) center couple to form the desired product, regenerating the palladium(0) catalyst to re-enter the cycle researchgate.netrhhz.netuio.no. This compound plays a crucial role in facilitating this step, often by altering the mechanistic pathway of reductive elimination nih.govresearchgate.net.
This compound has been shown to influence the electronic pathway of reductive elimination, particularly in C-O bond-forming reactions. The Pd/BrettPhos catalyst system can facilitate the reductive elimination of oxygen nucleophiles through an electronic pathway nih.govresearchgate.netsigmaaldrich.cn. This suggests that the electronic properties of this compound can steer the reaction towards specific bond formations. For instance, methoxy (B1213986) substituents on this compound have been observed to lower the HOMO energy of intermediates, which accelerates C-N bond formation . Conversely, the presence of a 3-methoxy substituent on the "upper" ring of a this compound-RuPhos hybrid ligand has been shown to slow the rate of reductive elimination for amido complexes nih.govmit.edumit.edu.
The steric hindrance provided by this compound is instrumental in suppressing undesirable competing pathways, such as β-hydride elimination . The bulky tert-butyl groups in this compound reduce the likelihood of β-hydride elimination, thereby favoring the desired reductive elimination pathway and increasing product selectivity . This steric bulk contributes to the ligand's high efficiency in various cross-coupling reactions by preventing side reactions that would otherwise lead to undesired byproducts ontosight.ai.
Role of Ligand Steric and Electronic Properties
This compound is characterized by its optimized steric and electronic properties, which are critical for its high catalytic activity and selectivity ontosight.aisigmaaldrich.cn.
Steric Properties: The bulky cyclohexyl groups and tert-butyl substituents contribute significantly to the steric hindrance of this compound ontosight.ai. This steric bulk influences the coordination environment around the palladium center, promoting the formation of coordinatively unsaturated palladium species that are highly reactive in oxidative addition and reductive elimination nih.gov. The steric hindrance also plays a key role in suppressing β-hydride elimination, directing the reaction towards the desired coupling product . For example, in palladium-catalyzed amination reactions, the steric properties of this compound enable selective monoarylation of primary amines, which is essential for synthesizing complex molecules .
Electronic Properties: this compound is an electron-rich phosphine (B1218219) ligand nih.govsigmaaldrich.cn. Its methoxy-substituted biphenyl (B1667301) backbone contributes to its electron-donating properties ontosight.ai. This electron richness influences the electronic structure of the palladium complex, affecting the energy barriers of different steps in the catalytic cycle acs.orgacs.orgnih.govnih.gov. For instance, an electron-rich Pd(0) ligand catalyst, such as Pd-BrettPhos, tends to be more conducive to the elimination of substrates nih.gov. The electronic properties can also alter the mechanistic pathway of reductive elimination, facilitating specific C-heteroatom bond formations, such as C-O bonds through an electronic pathway nih.govresearchgate.netsigmaaldrich.cn.
The interplay between these steric and electronic properties allows this compound to effectively stabilize the palladium catalyst, enhance its reactivity, and direct the reaction pathway towards the desired products, making it a valuable tool in modern organic synthesis ontosight.ai.
Data Tables
The following table summarizes key mechanistic differences and energy barriers related to this compound catalysis in comparison to RuPhos, as derived from computational studies on the Buchwald–Hartwig amination reaction.
| Catalytic System | Rate-Limiting Step | Activation Energy Barrier (kcal/mol) for Reductive Elimination | Activation Energy Barrier (kcal/mol) for Oxidative Addition | Optimal Substrate Characteristics |
| Pd-BrettPhos | Oxidative Addition acs.orgacs.orgnih.govnih.govresearchgate.net | 19.8 acs.orgnih.gov | 23.3 (example value) | Primary amines, secondary amines with small steric hindrance acs.orgnih.gov |
| Pd-RuPhos | Reductive Elimination acs.orgacs.orgnih.govnih.govresearchgate.net | 32.0 acs.orgnih.gov | Almost unchanged, lower than RE acs.orgnih.gov | Amines with large steric hindrance acs.orgnih.gov |
Characterization of Key Organometallic Intermediates
O- and C-Bound Isomers in Palladium(II) Complexes
A notable aspect of this compound-derived palladium(II) complexes is their propensity to exist as either C-bound or O-bound isomers in solution. sigmaaldrich.com This isomerism is particularly observed with this compound, unlike some other di-t-butyl ligands. sigmaaldrich.com The O-bound isomer, where palladium is chelated by the phosphine atom and a proximal methoxy group, has been identified as less competent for reductive elimination. fishersci.ie This can lead to its accumulation during the reaction, effectively acting as an off-cycle palladium reservoir, which can limit catalytic efficiency. fishersci.iewikipedia.org
Kinetic and Thermodynamic Investigations
Kinetic and thermodynamic studies are indispensable tools for unraveling the intricate pathways of this compound-catalyzed reactions. These investigations provide detailed insights into reaction rates, activation energies, and the stability of various intermediates, guiding the optimization of catalytic systems.
Reaction Progress Kinetic Analysis (RPKA) is a powerful, systematic method employed to obtain a comprehensive understanding of a reaction's kinetic profile from a limited number of experiments conducted under synthetically relevant conditions. ereztech.comamericanelements.comgoogle.com This technique has been successfully applied in numerous laboratories to elucidate the mechanisms of diverse catalytic processes. ereztech.comamericanelements.com
In the context of this compound catalysis, RPKA has been instrumental in exploring the dependence of reaction rates on individual substrates, which is critical for the rational design of improved catalyst systems. ereztech.comgoogle.com For instance, in the palladium-catalyzed arylation of hindered primary amines, RPKA revealed that the rate-determining step varied depending on the aryl halide: oxidative addition was rate-determining for aryl chlorides, while reductive elimination was rate-determining for aryl bromides with certain initial catalysts. This mechanistic insight directly informed the development of new ligands that significantly accelerated the reaction with both types of aryl halides. ereztech.comgoogle.com RPKA allows for the extraction of kinetic information from reactions run under "different excess" conditions, providing a detailed picture of the reaction kinetics. ereztech.comgoogle.com
Eyring and Hammett studies are widely utilized to gain deeper mechanistic understanding of catalytic systems, including those involving this compound. Kinetic studies of catalytic reactions are often used to generate Eyring plots, which provide activation parameters such as enthalpy and entropy of activation. nih.gov
Computational studies, particularly Density Functional Theory (DFT) calculations, complement experimental kinetic analyses. For the Pd-BrettPhos catalytic system, DFT calculations predict that the rate-limiting step is oxidative addition. This contrasts with the Pd-RuPhos system, where reductive elimination is predicted to be the rate-limiting step. These differences in rate-limiting steps are attributed to variations in the steric hindrance and electronic structures of the two ligands. Eyring and Hammett analyses have also indicated that while oxidative addition and reductive elimination can be relatively fast in some systems, other steps, such as enolate coordination, may be turnover-limiting. Hammett studies can also reveal shifts in the rate-determining step within a catalytic cycle.
Computational and Theoretical Studies on Brettphos Systems
Density Functional Theory (DFT) Calculations
DFT calculations offer a powerful approach to investigate the fundamental aspects of chemical reactions at a molecular level, providing a balance of accuracy and computational cost nih.gov. For BrettPhos, DFT has been extensively employed to unravel its performance in various palladium-catalyzed transformations, most notably the Buchwald-Hartwig amination reaction acs.orgnih.govresearchgate.netnih.gov.
Elucidation of Reaction Pathways and Transition States
The Buchwald-Hartwig amination reaction, a cornerstone in C-N bond formation, typically proceeds through a three-step catalytic cycle: oxidative addition, deprotonation, and reductive elimination acs.orgnih.govresearchgate.netnih.govacs.org. DFT calculations have been instrumental in mapping out the potential energy surfaces, identifying key intermediates, and characterizing the transition states (TS) for each step within the Pd-BrettPhos catalytic system acs.orgnih.govresearchgate.netacs.org.
In the initial oxidative addition step, the active Pd-BrettPhos complex first combines with a base (e.g., sodium tert-butoxide) to form an intermediate. This intermediate then coordinates with the aryl halide substrate, followed by the cleavage of the C-Br bond via a transition state (TS1), leading to a palladium(II) intermediate nih.govresearchgate.netacs.org. For the Pd-BrettPhos system, the activation energy barrier for oxidative addition has been calculated to be 23.3 kcal/mol nih.govresearchgate.netacs.org.
Following oxidative addition, a deprotonation step occurs, leading to the formation of a deprotonated intermediate researchgate.netacs.org. The final crucial step is reductive elimination, which involves the debromination of an intermediate, followed by the formation of the C-N bond and the detachment of the Pd-BrettPhos catalyst, allowing it to re-enter the catalytic cycle nih.govresearchgate.netacs.org. The activation energy barrier for reductive elimination in the Pd-BrettPhos system is reported as 19.8 kcal/mol nih.govresearchgate.netacs.org. DFT calculations also provide details of optimized structures of intermediates and transition states, potential energy surfaces, and intrinsic reaction coordinate (IRC) analyses for the transition states acs.orgnih.govresearchgate.netacs.org.
Prediction and Verification of Rate-Limiting Steps
A significant finding from DFT studies on this compound is the identification of its rate-limiting step in palladium-catalyzed reactions. For the Pd-BrettPhos catalytic system, the oxidative addition step is consistently predicted to be the rate-limiting step acs.orgnih.govresearchgate.netnih.govacs.org. This contrasts sharply with other widely used ligands, such as RuPhos, where reductive elimination is the rate-limiting step acs.orgnih.govresearchgate.netnih.govacs.org. This theoretical prediction aligns with experimental kinetic studies, underscoring the accuracy and predictive power of DFT in understanding catalytic mechanisms nih.govresearchgate.net.
Table 1: Comparison of Rate-Limiting Steps and Activation Barriers for Pd-BrettPhos and Pd-RuPhos Catalytic Systems
| Ligand System | Rate-Limiting Step | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) |
| Pd-BrettPhos | Oxidative Addition acs.orgnih.govresearchgate.netnih.govacs.org | 23.3 nih.govresearchgate.netacs.org | 19.8 nih.govresearchgate.netacs.org |
| Pd-RuPhos | Reductive Elimination acs.orgnih.govresearchgate.netnih.govacs.org | 13.3 nih.govresearchgate.netacs.org | 32.0 nih.govresearchgate.netacs.org |
Analysis of Electronic Structures and Molecular Orbitals
DFT calculations are crucial for analyzing the electronic structures of catalytic systems, including the characterization of frontier molecular orbitals (HOMO and LUMO) austinpublishinggroup.comchemrxiv.orgijcce.ac.ir. These orbitals play a critical role in determining a molecule's reactivity and its interactions with other species austinpublishinggroup.com.
A key insight from electronic structure analysis is that the Pd-BrettPhos system is characterized as an "electron-rich system" when compared to Pd-RuPhos nih.govresearchgate.netresearchgate.net. This electron richness of the Pd(0) ligand catalyst is theorized to be more conducive to the elimination of substrates nih.govresearchgate.net. Furthermore, computational studies have indicated a correlation between lower highest occupied molecular orbital (HOMO) energies of products and lower C-N bond formation energy barriers, providing a theoretical basis for understanding reaction efficiency nih.govresearchgate.netacs.org.
Steric and Electronic Effects on Activation Barriers
The unique structural features of this compound, particularly its bulky nature, significantly influence its steric and electronic properties, which in turn dictate its catalytic performance . DFT studies have revealed that the presence of two methoxy (B1213986) groups in the "upper" benzene (B151609) ring and an isopropyl group at the fourth position of the "lower" benzene ring in this compound leads to substantial steric hindrance around the palladium atom nih.govresearchgate.net. This steric bulk favors the departure of the substrate, contributing to a higher energy barrier for oxidative addition compared to reductive elimination in the Pd-BrettPhos system nih.govresearchgate.net.
Computational investigations have also shown that the nature of the substituents on the amine and halide substrates can impact activation barriers. Specifically, amines with large-size substituents or halides with electron-withdrawing groups have been found to reduce the activation energy barriers of the reactions acs.orgnih.govresearchgate.netnih.gov. However, for the Pd-BrettPhos catalytic system, even with increasing steric hindrance of the amine, the energy barrier of oxidative addition remains largely unchanged and higher than that of reductive elimination, thus preserving oxidative addition as the rate-limiting step nih.govresearchgate.net.
Comparative Computational Analysis with Other Ligands
Comparative computational analyses, particularly between this compound and other prominent ligands like RuPhos, have provided valuable insights into the design principles for optimizing catalytic activity and selectivity.
Differences in Catalytic Activity and Selectivity (e.g., this compound vs. RuPhos)
The distinct catalytic activities and selectivities observed for this compound and RuPhos in Buchwald-Hartwig amination reactions are fundamentally rooted in their differing steric hindrances and electronic structures, as elucidated by DFT calculations acs.orgnih.govresearchgate.netacs.org.
Steric Differences:
This compound: The bulky nature of this compound, with its methoxy and isopropyl groups, creates significant steric hindrance around the palladium center. This large hindrance makes it more favorable for the substrate to leave the coordination sphere, contributing to the higher oxidative addition barrier nih.govresearchgate.net. Consequently, this compound exhibits high monoarylation selectivity for primary aliphatic amines, where steric constraints are less pronounced nih.gov.
RuPhos: In contrast, RuPhos possesses comparatively smaller steric hindrance around the palladium atom. This allows substrates to approach each other more readily, leading to a relatively higher energy barrier for reductive elimination nih.govresearchgate.net. RuPhos is thus more effective for reactions involving secondary amines, which are typically more sterically demanding nih.gov.
Electronic Differences:
Pd-BrettPhos: This system is characterized as an electron-rich system nih.govresearchgate.netresearchgate.net. This electron-rich nature of the Pd(0) ligand catalyst is believed to be more conducive to the elimination of substrates nih.govresearchgate.net.
Pd-RuPhos: Conversely, Pd-RuPhos is considered relatively electron-deficient nih.govresearchgate.netresearchgate.net. This electronic characteristic influences its preference for substrate addition nih.govresearchgate.net.
These computational findings are consistent with experimental observations. For instance, in the reaction of p-methoxybromobenzene with aniline (B41778) (a primary amine), this compound demonstrates higher catalytic activity. However, when reacting p-methoxybromobenzene with morpholine (B109124) (a secondary amine), RuPhos shows superior catalytic activity nih.govresearchgate.netacs.org. These differences in performance highlight how the interplay of steric and electronic factors, as revealed by DFT, dictates the optimal ligand choice for specific substrate combinations.
Table 2: Summary of Steric and Electronic Characteristics and Their Catalytic Implications
| Ligand System | Steric Hindrance Around Pd | Electronic Character of Pd(0) System | Catalytic Implication / Substrate Preference |
| Pd-BrettPhos | Large (due to methoxy and isopropyl groups) nih.govresearchgate.net | Electron-rich nih.govresearchgate.netresearchgate.net | Favors substrate departure, higher oxidative addition barrier nih.govresearchgate.net. High monoarylation selectivity for primary aliphatic amines nih.gov. Conducive to substrate elimination nih.govresearchgate.net. |
| Pd-RuPhos | Relatively Small nih.govresearchgate.net | Relatively electron-deficient nih.govresearchgate.netresearchgate.net | Favors substrate approach, higher reductive elimination barrier nih.govresearchgate.net. More effective for secondary amines nih.gov. More feasible for substrate addition nih.govresearchgate.net. |
Origin of Reactivity Discrepancies with N-Heterocyclic Carbene (NHC) Ligands
Computational and theoretical studies have been instrumental in elucidating the mechanistic differences and reactivity discrepancies observed between this compound-ligated palladium catalysts and those employing N-Heterocyclic Carbene (NHC) ligands, particularly in cross-coupling reactions. These studies often employ Density Functional Theory (DFT) calculations to probe the energetic profiles and structural characteristics of intermediates and transition states. A key area of comparison has been the Buchwald-Hartwig amination and the cross-coupling of nitroarenes, where distinct catalytic behaviors are observed rsc.orgrsc.orgresearchgate.netacs.orgnih.govnih.govresearchgate.net.
Steric and Electronic Contributions to Reactivity Discrepancies
The origin of these reactivity discrepancies can be attributed to a delicate interplay of steric hindrance and electronic properties of the ligands.
Steric Factors: this compound is characterized by its substantial steric bulk, primarily due to the presence of two methoxy groups on one benzene ring and isopropyl groups on the other biphenyl (B1667301) moiety, contributing to a large steric hindrance around the palladium atom researchgate.netnih.govresearchgate.net. This significant steric bulk can impede the approach of substrates, particularly in the oxidative addition step, leading to higher energy barriers for this process. For instance, in Buchwald-Hartwig amination, the large hindrance of Pd-BrettPhos is thought to contribute to its higher catalytic activity for primary amines, where less steric congestion is encountered, compared to sterically hindered secondary amines researchgate.net.
Electronic Factors: NHC ligands are known for their strong electron-donating properties, which arise from a highly directional sp²-hybridized lone pair on the carbene carbon researchgate.nettcichemicals.comrsc.org. This strong electron-donicity of NHCs can significantly increase the electron density on the metal center, promoting the oxidative addition of aryl halides or other electrophiles researchgate.netnih.govtcichemicals.com. Theoretical studies have supported that the deprotonation of certain NHCs can further enhance electron donation to the metal center, thereby facilitating oxidative addition researchgate.net. The improved performance of Pd/NHC systems in reactions like the cross-coupling of nitroarenes has been explicitly linked to their strong electron-donicity and structural robustness nih.gov.
Comparative Computational Findings
Computational studies, particularly DFT calculations, have provided detailed insights into these differences. For example, in the context of Buchwald-Hartwig amination reactions comparing this compound and RuPhos (another phosphine (B1218219) ligand often compared with this compound), calculations revealed that for Pd-BrettPhos systems, the energy barriers for oxidative addition are consistently higher than those for reductive elimination. Conversely, for Pd-RuPhos, the trend is reversed, with reductive elimination often being the higher barrier step acs.orgnih.govresearchgate.net. This difference in the rate-limiting step is a direct consequence of their distinct steric and electronic profiles.
While specific numerical data for direct this compound vs. NHC energy barriers across identical reactions are complex and system-dependent, the qualitative trends are well-established. The following table summarizes the observed general trends in rate-limiting steps based on computational studies:
Table 1: General Trends in Rate-Limiting Steps for Pd-Catalyzed Reactions with this compound vs. NHC Ligands
| Ligand Type | Typical Rate-Limiting Step | Key Contributing Factor(s) | Observed Impact on Reactivity | References |
| This compound | Oxidative Addition | Large steric hindrance around Pd, making substrate approach challenging. | Often more effective with less sterically hindered substrates (e.g., primary amines). | researchgate.netacs.orgnih.govresearchgate.net |
| NHC Ligands | Reductive Elimination (or other steps depending on specific NHC and reaction) | Strong electron-donating ability, facilitating oxidative addition. | Can achieve higher activity and lower catalyst loadings, especially with challenging substrates (e.g., nitroarenes). | rsc.orgrsc.orgnih.govtcichemicals.com |
Ligand Design Principles and Structure Activity Relationships for Brettphos
Rational Design Strategies for BrettPhos Analogues
The development of this compound and its analogues is a prime example of rational ligand design in catalysis. The core strategy revolves around the systematic modification of the ligand's steric and electronic properties to optimize catalytic activity for specific cross-coupling reactions. By fine-tuning these characteristics, chemists can influence the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, to achieve higher efficiency, broader substrate scope, and milder reaction conditions.
The steric environment created by a phosphine (B1218219) ligand around the metal center is a critical determinant of its catalytic performance. In the design of this compound analogues, modifying steric bulk is a key strategy to control catalyst activity and selectivity.
The structure of this compound itself, with two methoxy (B1213986) groups on the upper biaryl ring and an isopropyl group on the lower ring, creates significant steric hindrance around the palladium center. This bulk is not merely an impediment; it is a carefully calibrated feature that promotes the formation of highly reactive, monoligated L1Pd(0) species, which are crucial for catalytic activity.
Further rational design has led to analogues with even greater steric hindrance to tackle more challenging substrates. A notable example is the development of ligands that incorporate extremely bulky adamantyl groups on the phosphorus atom while retaining the this compound biaryl framework. This strategy was employed to facilitate difficult palladium-catalyzed amidation reactions of five-membered heterocyclic bromides. It was reasoned that for less sterically demanding heterocycles, ligands with increased bulk would accelerate the product-forming reductive elimination step, a hypothesis that proved successful with the newly designed adamantyl-substituted ligands nih.gov.
| Ligand/Catalyst | Key Steric Feature | Impact on Catalysis |
| Pd-BrettPhos | Methoxy and isopropyl groups on the biaryl backbone. | Creates a large hindrance around the palladium atom, making oxidative addition the rate-limiting step and promoting the formation of active L1Pd(0) species. nih.govresearchgate.netresearchgate.net |
| Pd-RuPhos | Less bulky biaryl backbone compared to this compound. | The smaller steric hindrance leads to reductive elimination being the rate-limiting step. nih.govresearchgate.netresearchgate.net |
| Adthis compound | Adamantyl groups on the phosphorus atom. | The increased steric bulk facilitates reductive elimination, proving effective for challenging amidation reactions. nih.govsinocompound.com |
| GPhos | ortho-t-Bu substituent added to the ligand framework. | Increases the stability of the active catalyst conformer, preventing ligand displacement by amine substrates. researchgate.netsemanticscholar.org |
Alongside steric effects, the electronic properties of the ligand play a synergistic role in dictating the catalyst's reactivity. The electron-donating capacity of the phosphine ligand directly influences the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination.
The this compound ligand is considered to be part of an electron-rich system. This characteristic is crucial for its high performance in many cross-coupling reactions. Computational studies have suggested that electron-rich Pd(0) ligand catalysts tend to be more conducive to the elimination of substrates researchgate.net. A more electron-rich ligand can also accelerate the oxidative addition step, which is often rate-limiting in catalytic cycles involving this compound acs.orgacs.org.
Structure-Activity Relationships (SAR) within the this compound Family
Structure-Activity Relationships (SAR) provide a framework for understanding how a ligand's molecular structure correlates with its observed catalytic activity. For the this compound family, SAR studies have been instrumental in elucidating the specific roles of different structural motifs and guiding the development of more advanced catalysts.
The specific placement and nature of substituents on the this compound biaryl scaffold have a profound impact on catalytic efficiency. The two methoxy groups on the "upper" benzene (B151609) ring and the isopropyl group at the fourth position of the "lower" ring are not arbitrary decorations; they are fundamental to its function.
These groups create a sterically demanding pocket around the palladium atom. This steric pressure is a primary reason for the different rate-limiting steps observed when comparing Pd-BrettPhos with less hindered ligands like Pd-RuPhos. For Pd-BrettPhos, the significant hindrance makes the oxidative addition of the aryl halide the slower, rate-limiting step nih.govresearchgate.netacs.orgsemanticscholar.org. In contrast, for the less hindered Pd-RuPhos system, reductive elimination is the rate-limiting step nih.govresearchgate.netacs.orgsemanticscholar.org. This fundamental difference in the catalytic cycle dictates which ligand is better suited for a particular transformation. For example, Pd-BrettPhos often shows high catalytic activity with primary amines, whereas Pd-RuPhos can be more effective for sterically hindered cyclic secondary amines researchgate.net.
The table below summarizes the comparative performance based on substituent-driven steric effects.
| Catalyst System | Rate-Limiting Step | Favored Substrates (Example) | Rationale |
| Pd-BrettPhos | Oxidative Addition nih.govacs.orgsemanticscholar.org | Primary Amines researchgate.net | High steric bulk around Pd facilitates reductive elimination but hinders the initial oxidative addition. |
| Pd-RuPhos | Reductive Elimination nih.govacs.orgsemanticscholar.org | Sterically Hindered Secondary Amines researchgate.net | Lower steric bulk allows for easier oxidative addition, but the final reductive elimination step is slower. |
This insight into catalyst instability guided the rational design of more robust ligands. For example, the development of the GPhos ligand was based on the hypothesis that adding an ortho-tert-butoxy substituent to the ligand framework would increase the stability of the most active catalyst conformer researchgate.net. This modification successfully created a catalyst with better reactivity and stability at both ambient and elevated temperatures researchgate.netsemanticscholar.org.
Furthermore, the evolution to third-generation (G3) precatalysts, which incorporate a methanesulfonate anion, led to a new class of catalysts with markedly improved solution stability and longer catalyst lifetimes compared to earlier generations nih.gov.
Development of Advanced this compound-Based Precatalysts (G3, G4)
The development of well-defined palladium precatalysts has been a major advance in cross-coupling chemistry, offering improved stability, accuracy in ligand-to-metal ratio, and ease of use. This compound has been incorporated into these advanced systems, most notably the third-generation (G3) and fourth-generation (G4) Buchwald precatalysts.
The G3 precatalysts were a significant breakthrough, designed specifically to accommodate very bulky and electron-rich ligands such as this compound nih.gov. These precatalysts feature a carbazole-based backbone and a non-coordinating methanesulfonate anion, which replaced the chloride anion of earlier generations. This modification results in several key advantages:
Enhanced Stability : G3 precatalysts are air, moisture, and thermally stable, and they exhibit a remarkably long lifetime in solution sigmaaldrich.com.
Broad Ligand Scope : The design is compatible with extremely bulky ligands from the this compound family .
High Efficiency : They allow for the use of lower catalyst loadings and often result in shorter reaction times sigmaaldrich.com.
Reliable Activation : They ensure the efficient and rapid generation of the active LPd(0) catalytic species under mild conditions sigmaaldrich.com.
This compound Pd G3 is a commercially available precatalyst that has demonstrated excellent performance in a variety of C-N cross-coupling reactions sigmaaldrich.comenamine.net. Following the success of the G3 platform, G4 precatalysts were developed, continuing the trend of improving catalyst performance and ease of handling enamine.net. The this compound Pd G4 precatalyst has also shown excellent utility in N-arylation reactions .
| Precatalyst Generation | Key Structural Feature | Advantages | Suitability for this compound |
| G1 | Phenethylamine-based backbone | Easier generation of active Pd(0) than traditional sources. | Less common. |
| G2 | Biphenyl-based backbone | Activation at room temperature with weak bases. | Limited; cannot be generated with very large ligands like this compound. nih.gov |
| G3 | Carbazole backbone, methanesulfonate anion | Enhanced stability in solution, broader ligand scope, highly efficient. | Excellent; specifically designed to accommodate bulky ligands like this compound. |
| G4 | Modified carbazole backbone | Generates less intrusive N-methylcarbazole byproduct. | Excellent; continues the high performance for N-arylation reactions. |
Advantages of Precatalyst Systems over Traditional Sources
This compound, a prominent member of the Buchwald family of biarylphosphine ligands, is frequently employed in the form of a palladium precatalyst. sigmaaldrich.com These preformed complexes, where the ligand is already associated with the palladium center, offer significant advantages over traditional methods of generating the active catalyst in situ from a separate palladium precursor (like Pd₂(dba)₃) and a free ligand. sinocompound.comresearchgate.net
One of the primary benefits of using this compound precatalyst systems is their enhanced stability. reddit.com Unlike many palladium(0) sources which can be sensitive to oxygen, this compound precatalysts are generally air, moisture, and thermally stable solids. amerigoscientific.com This stability simplifies handling, allowing them to be weighed and used on the benchtop without the need for a glovebox, and contributes to a longer shelf-life, ensuring more consistent and reproducible results over time. sinocompound.comreddit.com
| Feature | This compound Precatalyst Systems | Traditional In Situ Sources (e.g., Pd₂(dba)₃ + Ligand) |
|---|---|---|
| Stability | Air, moisture, and thermally stable solids. sigmaaldrich.com | Often sensitive to air and moisture, requiring inert atmosphere handling. reddit.com |
| Handling | Can be handled on the benchtop. sinocompound.com | Often requires glovebox or Schlenk techniques. reddit.com |
| L:Pd Ratio | Precise 1:1 ratio is guaranteed. | Ratio can be inconsistent; potential for competing coordination. researchgate.net |
| Reproducibility | High; consistent performance due to stability and defined nature. reddit.com | Can be variable due to inconsistent quality of Pd(0) source and handling. mit.edu |
| Reaction Efficiency | Often allows for lower catalyst loadings and shorter reaction times. sigmaaldrich.com | May require higher loadings; potential for side reactions. sinocompound.com |
Quantitative Generation of Active Catalytic Species
A critical factor for the success of cross-coupling reactions is the efficient formation of the active L-Pd(0) species, which enters the catalytic cycle. sigmaaldrich.commit.edu this compound precatalysts are designed to generate this active catalyst in a rapid and quantitative manner. sigmaaldrich.com These precatalysts are typically stable Pd(II) complexes that, upon activation, undergo a facile reduction to the catalytically active Pd(0) state. researchgate.netsigmaaldrich.com
The activation mechanism for Buchwald-type precatalysts generally involves a base-induced reductive elimination. acs.org This process is highly efficient and avoids the potential pitfalls of ligand exchange reactions with Pd(0) sources, which can be incomplete or complicated by the presence of other coordinating species. researchgate.netmit.edu The use of a this compound precatalyst ensures that a known quantity of the active catalyst is generated reproducibly in the reaction mixture. sigmaaldrich.com This efficient generation is a key reason why reactions using these systems often exhibit higher activity and require lower catalyst loadings compared to traditional methods. sinocompound.comsigmaaldrich.com
Research using density functional theory (DFT) calculations on the Buchwald-Hartwig amination reaction has provided insight into the catalytic cycle involving this compound. These studies have quantified the energy barriers for key steps. For the Pd-BrettPhos catalytic system, the rate-limiting step was identified as the initial oxidative addition. nih.govacs.org
| Catalytic Step | Catalyst System | Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pd-BrettPhos | 23.3 |
This quantitative understanding of the catalytic cycle underscores the predictable nature of the active species generation from the precatalyst, leading to more reliable and optimized reaction outcomes.
Enhanced Robustness and Solubility for Catalytic Applications
The physical properties of this compound precatalysts contribute significantly to their utility and robustness in a wide range of catalytic applications. As stable, solid compounds, they are easy to store and handle, which is a marked improvement over often less stable traditional palladium sources. amerigoscientific.com
This compound precatalysts exhibit high solubility in a diverse array of common organic solvents. amerigoscientific.com This excellent solubility ensures that the catalyst remains homogeneously distributed in the reaction medium, which is essential for consistent and efficient catalytic activity. Furthermore, the complexes demonstrate good stability in solution, possessing a long solution lifetime, which is beneficial for reactions that require extended heating or for setting up arrays of reactions. This combination of thermal stability and high solubility makes this compound precatalysts exceptionally robust for various cross-coupling reactions, including C-N and C-C bond formations. sigmaaldrich.com
Broader Scientific Impact and Future Research Directions
Contributions to Medicinal Chemistry and Drug Discovery
BrettPhos is an indispensable tool in medicinal chemistry and drug discovery, facilitating the synthesis of complex organic molecules vital for pharmaceutical development. ontosight.aichemimpex.com Its high efficiency and selectivity are particularly beneficial in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in drug production. mendelchemicals.com
A significant application is in the palladium-catalyzed trifluoromethylation of aryl chlorides, enabling reactions under mild conditions. This process tolerates a wide range of functional groups, including esters, amides, ethers, acetals, nitriles, and tertiary amines, making it highly valuable for late-stage modifications of advanced pharmaceutical intermediates. pharmtech.com
Furthermore, this compound plays a crucial role in carbon-nitrogen (C-N) cross-coupling reactions, notably the Buchwald-Hartwig amination. This transformation is a breakthrough in drug discovery, as the introduction of nitrogen atoms is a common strategy to modulate the lipophilicity and pharmacokinetic profiles of drug candidates. nih.govnih.gov The catalyst system based on this compound allows for the highly selective monoarylation of primary aliphatic amines and anilines, including challenging substrates like methylamine, achieving high yields with low catalyst loadings and rapid reaction times. nih.gov The reliability and reproducibility of this compound-mediated cross-coupling reactions are critical factors that attract medicinal chemists in the iterative process of designing and synthesizing novel compounds during drug discovery. nih.gov
Applications in Agrochemical and Fine Chemical Synthesis
In the fields of agrochemical and fine chemical synthesis, this compound is a preferred choice for researchers and industry professionals. chemimpex.com Its ability to enhance reaction rates and deliver high yields in cross-coupling reactions, such as Suzuki and Heck reactions, makes it highly effective for producing complex organic molecules in these sectors. chemimpex.com The ligand is specifically designed to improve selectivity in various organic synthesis processes, positioning it as a valuable asset in the manufacture of agrochemicals. mendelchemicals.com Moreover, its utility in catalytic asymmetric synthesis has revolutionized the production of agrochemicals and fine chemicals by enabling the formation of chiral molecules with high enantioselectivity, a critical aspect for many biologically active compounds. chiralpedia.com
Role in Materials Science and Advanced Functional Materials
This compound is recognized as an essential component in materials science, contributing significantly to the development of advanced functional materials. ontosight.aichemimpex.com Its unique properties are particularly valuable in the synthesis of polymers and nanomaterials, where it can enhance their performance and stability. chemimpex.com For instance, this compound has been explored in the synthesis of conjugated polymers, which are lightweight, flexible, and solution-processible materials integral to organic electronic devices such as photovoltaics and light-emitting diodes. umich.edu Research efforts in this domain focus on developing new synthetic methods and catalyst systems that utilize this compound to precisely control polymer architecture, composition, and function, thereby expanding applications in polymer and materials science. cornell.edu Its involvement also extends to the synthesis of materials-oriented aromatic alkynes, contributing to the discovery of novel functional materials with tailored properties. windows.net
Development of Sustainable and Green Chemical Processes
This compound contributes significantly to the advancement of sustainable and green chemical processes. It is classified as a "Greener Alternative Product" due to its adherence to key Green Chemistry Principles, including "Waste Prevention," "Atom Economy," and "Design for Energy Efficiency". sigmaaldrich.com This aligns with the broader objective of sustainable chemical process engineering, which aims to develop methods that minimize or eliminate the production of harmful byproducts and waste, while maximizing energy efficiency compared to conventional processes. mdpi.com
Improvements in the synthesis of this compound and similar ligands exemplify this commitment to green chemistry. Newer methods utilize less hazardous reagents, such as Grignard reagents instead of tert-butyllithium (B1211817), and employ catalytic amounts of copper instead of stoichiometric quantities. These advancements lead to safer processes and enable the isolation of pure products in high yields, which is particularly important for large-scale industrial preparation. nih.gov The ligand's inherent properties promote low-waste protocols, further solidifying its role in environmentally conscious chemical synthesis.
Exploration of Unexplored Reactivity and New Transformations
This compound-palladium complexes have demonstrated the capacity to enable novel chemical steps and previously unexplored reactivity from established palladium catalysts. researchgate.net A notable example is the reductive arylation of nitroarenes with chloroarenes, which yields diarylamines. This transformation is particularly useful as it bypasses the need for a discrete reduction step from a nitroarene, streamlining synthetic routes. researchgate.netnih.govchemrxiv.org Mechanistic studies indicate that this compound-palladium complexes facilitate the dual N-arylation of typically inert azoarenes (formed via in situ reduction of nitroarenes) through two distinct mechanisms. researchgate.netnih.gov
Furthermore, this compound possesses a unique property of altering the mechanistic pathway of reductive elimination, shifting from a nucleophile-dependent pathway to one that facilitates the reductive elimination of oxygen nucleophiles via an electronic pathway. researchgate.net This ligand has also enabled the unprecedented oxidative addition of Ar-NO2 bonds to palladium(0), leading to new applications in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and reductive denitration of nitroarenes. rsc.org These discoveries highlight this compound's potential to unlock novel catalytic cycles and reaction mechanisms, expanding the scope of synthetic organic chemistry.
Advanced Spectroscopic and Structural Characterization Techniques for this compound Complexes
The elucidation of the structure and mechanism of this compound complexes heavily relies on advanced spectroscopic and structural characterization techniques. These methods provide critical insights into the ligand's behavior and its interactions within catalytic systems.
X-ray Crystallography: Single crystal X-ray diffraction is routinely employed to determine the precise atomic arrangement of this compound complexes. These studies reveal crucial details about hydrogen bonding and other intermolecular interactions within the complexes, as well as with solvent molecules of crystallization. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Various NMR techniques, including ¹H NMR, ¹⁹F NMR, and ³¹P NMR, are essential for characterizing this compound complexes in solution. These methods provide information on their structural integrity, purity, and dynamic behavior, including rapid isomerization in solution. researchgate.netrsc.org
Density Functional Theory (DFT) Calculations: Computational methods like DFT are increasingly used to complement experimental data. DFT calculations help in understanding the differences in catalytic activity between various this compound-based systems and in determining activation barriers for key steps in catalytic cycles. This theoretical approach offers valuable insights into the underlying reaction mechanisms and the origin of reactivity for these systems. rsc.orgacs.org
These characterization techniques collectively contribute to a comprehensive understanding of how this compound functions as a ligand, guiding the rational design of new catalysts and reaction methodologies.
Integration with High-Throughput Experimentation and Automation in Catalyst Discovery
The integration of this compound with high-throughput experimentation (HTE) and automation is accelerating catalyst discovery and optimization. This compound is readily available in formats suitable for small-scale and high-throughput uses, including as ChemBeads, which facilitates its screening in large libraries of reaction conditions. sigmaaldrich.com
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when optimizing BrettPhos in Pd-catalyzed C–N cross-coupling reactions?
- Methodology :
- Catalyst loading : Systematically vary Pd/BrettPhos ratios (e.g., 1.5–3.0 mol% Pd and 1.65–3.3 mol% this compound) to assess catalytic efficiency .
- Substrate scope : Test this compound with diverse aryl halides (ArBr, ArCl) and amines (primary, secondary, bulky) to identify reactivity trends .
- Control experiments : Compare this compound with structurally similar ligands (e.g., RuPhos, XPhos) to isolate ligand-specific effects .
- Reaction monitoring : Use GC-MS or HPLC to track intermediate formation and β-hydride elimination byproducts .
Q. How can researchers validate this compound's role in suppressing β-hydride elimination pathways?
- Methodology :
- Kinetic studies : Measure reaction rates under varying ligand concentrations to quantify suppression efficiency .
- Computational modeling : Perform DFT calculations to compare transition-state energies of β-hydride elimination vs. reductive elimination pathways .
- Isolation of intermediates : Characterize oxidative adducts (e.g., [Pd(this compound)(aryl)(amine)] complexes) via X-ray crystallography .
Advanced Research Questions
Q. How should researchers address contradictions in this compound performance across different substrates (e.g., ArBr vs. ArCl)?
- Methodology :
- Subgroup analysis : Apply HiTEA (High-Throughput Experimental Analyzer) to partition datasets by substrate class (e.g., ArBr + primary amines) and rank variable importance (e.g., ligand, solvent) .
- Steric/electronic profiling : Quantify ligand parameters (e.g., %VBur, Tolman cone angle) to correlate this compound’s steric bulk with substrate compatibility .
- Multivariate regression : Model reaction outcomes using substrate electronic descriptors (Hammett σ) and ligand steric parameters .
Q. What strategies resolve discrepancies in this compound-mediated selectivity for methylamine monoarylation?
- Methodology :
- Competitive experiments : Co-react methylamine with bulkier amines to assess this compound’s steric discrimination .
- In situ spectroscopy : Use NMR to detect transient Pd intermediates and identify selectivity-determining steps .
- Cross-validation : Compare results with alternative ligands (e.g., tButhis compound) to isolate electronic vs. steric contributions .
Q. How can researchers design experiments to probe this compound’s stability under oxidative conditions?
- Methodology :
- Accelerated aging studies : Expose this compound-Pd complexes to O₂ or peroxides and monitor decomposition via TGA or cyclic voltammetry .
- Catalyst recycling tests : Reuse this compound-Pd in batch reactions to assess leaching and activity retention .
- Spectroscopic tracking : Use XPS or EXAFS to detect Pd oxidation states and ligand dissociation .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing high-throughput this compound reaction datasets?
- Methodology :
- Dimensionality reduction : Apply PCA or t-SNE to cluster reactions by outcome (yield, selectivity) and identify outliers .
- SHAP analysis : Quantify feature importance (e.g., ligand loading, temperature) using machine learning models (e.g., random forests) .
- Meta-analysis : Aggregate data from open repositories (e.g., CAS Common Chemistry) to benchmark this compound against historical catalysts .
Q. How can researchers differentiate ligand-limited vs. substrate-limited regimes in this compound systems?
- Methodology :
- Dose-response curves : Plot yield vs. This compound concentration to identify saturation thresholds .
- Turnover number (TON) calculations : Compare TONs across substrates to distinguish intrinsic ligand activity from substrate-specific deactivation .
Best Practices for Reproducibility
Q. What documentation standards ensure reproducibility in this compound studies?
- Guidelines :
- Full experimental protocols : Report exact ligand synthesis steps, purification methods, and Pd precursor sources .
- Data deposition : Upload raw NMR spectra, chromatograms, and crystallographic data to public repositories (e.g., Zenodo, Figshare) .
- Negative results : Disclose failed reactions (e.g., aryl chloride couplings) to prevent redundant efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
